molecular formula C13H13NO4S B431760 7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B431760
M. Wt: 279.31 g/mol
InChI Key: BKSRQIVJSSRBNN-UHFFFAOYSA-N
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Description

The compound 7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one belongs to the [1,3]dioxolo[4,5-g]quinolin-6(5H)-one family, a class of heterocyclic compounds characterized by a fused quinoline core with a dioxolane ring system. This derivative is distinguished by a methyl group at position 8 and a (2-hydroxyethyl)sulfanyl moiety at position 7 ().

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

7-(2-hydroxyethylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

InChI

InChI=1S/C13H13NO4S/c1-7-8-4-10-11(18-6-17-10)5-9(8)14-13(16)12(7)19-3-2-15/h4-5,15H,2-3,6H2,1H3,(H,14,16)

InChI Key

BKSRQIVJSSRBNN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SCCO

Isomeric SMILES

CC1=C(C(=NC2=CC3=C(C=C12)OCO3)O)SCCO

Canonical SMILES

CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SCCO

Origin of Product

United States

Biological Activity

7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical formula for this compound is C13H13NO4SC_{13}H_{13}NO_4S. The compound features a quinoline backbone with a dioxole moiety and a hydroxyethyl sulfanyl group, which may contribute to its biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity
Research indicates that quinoline derivatives possess significant antioxidant properties. The presence of the dioxole structure in this compound potentially enhances its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

2. Antimicrobial Activity
Quinoline derivatives have been noted for their antimicrobial effects. In vitro studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as an antibacterial agent.

3. Anticancer Potential
Preliminary studies have shown that compounds similar to this quinoline derivative can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells and interference with cell cycle progression.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to inhibit enzymes involved in DNA replication.
  • Cytokine Modulation: The compound may influence cytokine production, which plays a role in inflammation and immune responses.
  • Free Radical Scavenging: The antioxidant properties help reduce oxidative damage to cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of quinoline derivatives:

StudyFindings
Abdelmonsef et al. (2020)Demonstrated that quinoline derivatives exhibit significant antibacterial and antioxidant activities.
Haredi Abdelmonsef et al. (2020)Found that certain quinoline analogs showed promising anticancer activity against various human tumor cell lines.
Gomha et al. (2021)Reported on the synthesis and biological evaluation of novel quinoline derivatives with enhanced pharmacological profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to quinoline derivatives exhibit significant anticancer properties. For instance, research has shown that various quinoline derivatives can inhibit the proliferation of cancer cells such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cells. The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial activities . Studies have demonstrated that certain synthesized quinoline compounds exhibit potent antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances their activity against these pathogens .

Antioxidant Activity

Compounds similar to 7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have shown promising antioxidant properties . These properties are crucial in combating oxidative stress-related diseases and could be beneficial in developing therapeutic agents for conditions like cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that quinoline derivatives may possess anti-inflammatory effects , making them potential candidates for treating inflammatory diseases. The modulation of inflammatory pathways by these compounds can lead to reduced symptoms in conditions such as arthritis and other chronic inflammatory diseases.

Photophysical Properties

The unique structure of this compound may also lend itself to applications in material science. Its photophysical properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune these properties through structural modifications opens avenues for innovative applications in electronics.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluation of antiproliferative effectsSignificant inhibition of cancer cell lines (HeLa, HT-29)
Antimicrobial Screening Testing against bacterial strainsPotent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa
Antioxidant Potential Assessing oxidative stress reductionDemonstrated strong antioxidant activity

Comparison with Similar Compounds

Key Observations:

  • Hydrophilicity : The (2-hydroxyethyl)sulfanyl group in the target compound likely confers greater aqueous solubility compared to vinyl or phenyl analogs ().
  • Electronic Effects : Substituents like hydroxy or methoxy groups alter frontier molecular orbital (FMO) energies, impacting reactivity and binding ().

Key Observations:

  • Ultrasound-assisted methods () offer greener alternatives but may need optimization for bulkier substituents.

Physicochemical and Electronic Properties

DFT studies on phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one () reveal:

  • HOMO-LUMO Gap (Δ) : ~4.5 eV, indicating moderate reactivity.
  • NMR Shifts : Substituents at position 7/8 significantly affect chemical shifts (e.g., hydroxyethylsulfanyl vs. phenyl).
  • Thermodynamic Stability : Methyl groups at position 8 enhance steric protection, reducing susceptibility to oxidation ().

Preparation Methods

Annelation of the Dioxolane Ring

Thedioxolo[4,5-g]quinoline system is typically constructed via cyclocondensation of dihydroxyquinoline precursors with dichloroethane or epoxide reagents. For example, 6,7-dihydroxy-8-methylquinolin-5(6H)-one reacts with 1,2-dichloroethane in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C) to form the dioxolane ring. Yield optimization (72–85%) depends on stoichiometric control and inert atmosphere maintenance to prevent diol byproduct formation.

Functionalization at Position 7

Introducing the (2-hydroxyethyl)sulfanyl group at position 7 involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Nucleophilic Substitution

7-Chloro-8-methyldioxolo[4,5-g]quinolin-6(5H)-one reacts with 2-mercaptoethanol in DMF at 110°C, using K₂CO₃ as a base, to yield the sulfanyl derivative. This method achieves moderate yields (65–70%) but risks overalkylation of the thiol group.

Palladium-Catalyzed Coupling

A more efficient approach employs Suzuki-Miyaura coupling. The quinoline core is functionalized with a boronic ester at position 7, which reacts with 2-hydroxyethyl disulfide in the presence of Pd(PPh₃)₄ and Cs₂CO₃. This method improves regioselectivity and yields (80–85%) while minimizing side reactions.

Stepwise Synthesis Protocol

Preparation of 6,7-Dihydroxy-8-methylquinolin-5(6H)-one

  • Friedländer Synthesis : Condensation of 4-methyl-2-aminophenol with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C yields 6-hydroxy-8-methylquinolin-5(6H)-one (Step 1, 78% yield).

  • Dihydroxylation : Treatment with H₂O₂ in acetic acid introduces a hydroxyl group at position 7 (Step 2, 82% yield).

Dioxolane Ring Formation

Reacting the dihydroxy intermediate with 1,2-dibromoethane in DMF (K₂CO₃, 80°C, 6 h) forms the dioxolane ring (Step 3, 85% yield).

Sulfanyl Group Introduction

  • Chlorination : The dihydroxy compound is treated with POCl₃ to generate 7-chloro-8-methyl[1,dioxolo[4,5-g]quinolin-6(5H)-one (Step 4, 90% yield).

  • Thiolation : Reaction with 2-mercaptoethanol in DMF (K₂CO₃, 110°C, 12 h) installs the (2-hydroxyethyl)sulfanyl group (Step 5, 70% yield).

Optimization of Reaction Conditions

Catalyst Screening

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) enhance coupling efficiency, while AgSbF₆ improves electrophilic aromatic substitution kinetics.

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄858
PdCl₂(dppf)7810
None (SNAr)6512

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor SNAr reactions, while toluene/ethanol mixtures improve Suzuki coupling yields.

Challenges and Mitigation Strategies

Regioselectivity in Sulfanyl Group Installation

Competing substitution at position 5 is minimized by steric hindrance from the 8-methyl group. Computational studies suggest that electronic effects from the dioxolane ring further direct substitution to position 7.

Purification Challenges

Silica gel chromatography (ethyl acetate/hexane, 3:7) separates the target compound from dihydroxy byproducts. Recrystallization from ethanol/water enhances purity (>98%).

Recent Methodological Innovations

One-Pot Tandem Reactions

Combining Friedländer synthesis, dihydroxylation, and dioxolane formation in a single reactor reduces intermediate isolation steps, improving overall yield (68% vs. 55% stepwise).

Photocatalytic Thiol-Ene Coupling

Visible-light-mediated thiol-ene reactions enable mild, late-stage functionalization of the quinoline core, achieving 75% yield without metal catalysts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-[(2-hydroxyethyl)sulfanyl]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, leveraging nucleophilic substitution at the quinoline sulfur position and regioselective functionalization of the dioxolo ring. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and catalytic systems (e.g., Pd/C for hydrogenation). Chromatographic purification (silica gel, gradient elution) and spectroscopic validation (NMR, IR) are critical for purity assessment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies substituent positioning (e.g., distinguishing hydroxyethyl sulfanyl vs. methyl groups). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. HPLC with UV detection (λ = 254–280 nm) monitors purity, and IR spectroscopy verifies functional groups (e.g., C=O at ~1680 cm1^{-1}) .

Q. How can researchers align their study of this compound with a robust theoretical framework?

  • Methodological Answer : Link synthesis and reactivity studies to quinoline derivative chemistry, focusing on electronic effects (e.g., HOMO-LUMO gaps via DFT) and steric hindrance from the dioxolo ring. Theoretical models should guide hypothesis formation, such as predicting sites for electrophilic attack or photodegradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reaction yields for sulfanyl group functionalization?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., oxidation of the hydroxyethyl group under aerobic conditions). Controlled experiments under inert atmospheres (N2_2/Ar) and kinetic monitoring (via in-situ IR or LC-MS) can isolate variables. Statistical tools like ANOVA assess reproducibility across labs .

Q. How does the compound’s stability vary under environmental conditions (pH, light, temperature), and what degradation products form?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) with forced degradation (e.g., UV exposure, acidic/alkaline hydrolysis) identify degradation pathways. LC-MS/MS tracks byproducts, while quantum mechanical calculations (e.g., Gaussian) model bond dissociation energies to predict vulnerable sites .

Q. What computational strategies are recommended for predicting bioactivity or toxicity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes) assesses binding affinity. ADMET predictors (SwissADME, pkCSM) evaluate pharmacokinetics, while QSAR models correlate structural motifs (e.g., dioxolo ring) with toxicity endpoints .

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Calibrate DFT calculations (B3LYP/6-311+G(d,p)) with solvent correction models (PCM or SMD). Validate against experimental NMR using scaling factors for 13^13C shifts. Systematic error analysis (e.g., root-mean-square deviations) identifies outliers in functional group assignments .

Methodological Considerations from Evidence

  • Theoretical Frameworks : Ground studies in quinoline reactivity principles and environmental fate models to ensure academic rigor .
  • Experimental Design : Use split-plot or randomized block designs for multi-variable optimization (e.g., catalysts, solvents), ensuring statistical validity .
  • Data Interpretation : Cross-validate analytical results with orthogonal techniques (e.g., XRD + NMR) to mitigate instrumentation bias .

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